2H-Indazole-6-carboxamide, 3-ethoxy-2-methyl-N-(4-phenylbutyl)-
Description
The compound 2H-Indazole-6-carboxamide, 3-ethoxy-2-methyl-N-(4-phenylbutyl)- is a substituted indazole derivative featuring a carboxamide group at position 6, a 3-ethoxy substituent at position 3, a 2-methyl group at position 2, and an N-(4-phenylbutyl) side chain. The N-(4-phenylbutyl) group may enhance pharmacokinetic properties, such as membrane permeability or target binding, as seen in related pharmaceuticals like fosinopril .
Properties
CAS No. |
919107-67-8 |
|---|---|
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-ethoxy-2-methyl-N-(4-phenylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-26-21-18-13-12-17(15-19(18)23-24(21)2)20(25)22-14-8-7-11-16-9-5-4-6-10-16/h4-6,9-10,12-13,15H,3,7-8,11,14H2,1-2H3,(H,22,25) |
InChI Key |
VZLAHWIKLKAQFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC(=CC2=NN1C)C(=O)NCCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indazole Core
A common approach to synthesize 2H-indazole cores involves the Cadogan reaction, which uses triethyl phosphite or triethyl phosphite derivatives to reduce nitro-substituted aromatic precursors and induce cyclization:
- Starting from 2-nitrobenzaldehyde derivatives, condensation with appropriate amines (e.g., substituted anilines) forms Schiff bases.
- These Schiff bases undergo reduction and cyclization with triethyl phosphite at elevated temperatures to yield 2-phenyl-2H-indazole derivatives.
- Subsequent functionalization at the 6-position can introduce carboxamide groups via hydrolysis or amidation reactions.
This method is supported by literature describing the synthesis of various 2H-indazole derivatives through similar pathways, indicating its applicability to the target compound’s core structure.
Amide Bond Formation for N-(4-phenylbutyl) Substitution
The N-substitution with a 4-phenylbutyl group involves amide bond formation between the carboxylic acid (or activated acid derivative) at the 6-position of the indazole and the corresponding amine:
- Carbodiimide coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid.
- The amine (4-phenylbutylamine) is added to the activated intermediate to form the amide bond under mild conditions (room temperature to 40 °C) in solvents like toluene or dichloromethane.
- The reaction mixture is purified by filtration, extraction, and recrystallization to isolate the pure amide product.
This approach is consistent with methods used in the synthesis of related indazole carboxamide derivatives, such as repaglinide analogs, which employ carbodiimide-mediated amidation with high yields (typically 77-87%) and high purity.
Representative Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Schiff base formation | 2-nitrobenzaldehyde + amine, reflux | - | Formation of imine intermediates as precursors for cyclization |
| Cadogan cyclization | Triethyl phosphite, reflux | 70-85 | Reductive cyclization to 2H-indazole core |
| Alkylation (3-ethoxy group) | Ethylation agents (e.g., ethyl bromide), base | 60-75 | Introduction of ethoxy substituent |
| Methylation (2-methyl group) | Methylating agents (e.g., methyl iodide), base | 65-80 | Regioselective methylation of indazole ring |
| Amide bond formation | Carbodiimide (DCC/EDC), 4-phenylbutylamine, toluene, 25-40 °C | 77-87 | Amidation to introduce N-(4-phenylbutyl) substituent; purification by recrystallization |
Detailed Research Findings
- The Cadogan reaction remains a robust and widely used method for the synthesis of 2H-indazole derivatives due to its operational simplicity and good yields.
- Carbodiimide-mediated amidation is favored for the formation of carboxamide linkages in complex molecules, providing high purity products suitable for pharmaceutical applications.
- Optimization of reaction times (typically 3-20 hours) and temperatures (ambient to reflux) is crucial for maximizing yield and purity.
- Purification often involves silica gel chromatography or recrystallization from ethanol/water mixtures to achieve >99% purity.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Research indicates that indazole derivatives, including 2H-Indazole-6-carboxamide, exhibit a range of biological activities. The following sections outline specific applications and findings related to this compound.
Anticancer Activity
Indazole derivatives have been studied for their anticancer properties. A study highlighted the synthesis of various indazole carboxamide derivatives and their evaluation against cancer cell lines. The findings suggested that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of indazole derivatives. Research has shown that certain indazole compounds can reduce inflammatory responses in vitro, indicating their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Properties
Indazole derivatives have also been evaluated for antimicrobial activity. Studies suggest that compounds similar to 2H-Indazole-6-carboxamide demonstrate significant antibacterial effects against various pathogens, making them candidates for developing new antibiotics .
Case Studies
Several studies have documented the synthesis and biological evaluation of indazole derivatives:
Mechanism of Action
The mechanism of action of 3-ethoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indazole Carboxamide Derivatives
2H-Indazole-6-carboxamide, 2-butyl-3-methoxy-N-(4-phenylbutyl)- ()
- Core Structure : Indazole with carboxamide at position 5.
- Substituents :
- Position 2: Butyl (vs. methyl in the target compound).
- Position 3: Methoxy (vs. ethoxy in the target compound).
- Molecular Formula : C23H29N3O2 (MW: 379.5).
- Methoxy (smaller, less sterically demanding) vs. ethoxy (bulkier, with different electronic effects) may influence receptor binding .
Benzimidazole Carboxamide Derivatives
4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide ()
- Core Structure : Benzimidazole (vs. indazole in the target compound).
- Substituents :
- Position 2: Propyl.
- Position 4: Methyl.
- N-(2-phenylethyl) side chain (vs. N-(4-phenylbutyl)).
- Molecular Formula : Likely C21H24N3O (estimated MW: ~334.4).
- Key Differences :
Fosinopril-Related Compounds ()
- Core Structure : Proline derivatives with phosphinyl and cyclohexyl groups.
- Substituents : N-(4-phenylbutyl) side chain (shared with the target compound).
- Key Differences: Proline and phosphinyl groups (vs. indazole carboxamide) suggest divergent biological targets (e.g., angiotensin-converting enzyme (ACE) inhibition in hypertension).
Comparative Data Table
*Estimated based on structural modifications.
Research Findings and Implications
Substituent Effects: N-(4-phenylbutyl): Enhances lipophilicity and target affinity, as seen in fosinopril . Ethoxy vs. Methoxy: Ethoxy’s larger size may improve steric interactions with hydrophobic binding pockets compared to methoxy . Methyl vs.
Synthetic Considerations :
- Introducing ethoxy groups may require alkylation with iodoethane, whereas methoxy groups use methyl iodide.
- The N-(4-phenylbutyl) side chain could be synthesized via nucleophilic substitution or reductive amination .
Therapeutic Potential: Indazole derivatives are prominent in kinase inhibitors (e.g., AT9283 for cancer). The target compound’s substituents align with trends in optimizing selectivity and potency .
Biological Activity
2H-Indazole-6-carboxamide, 3-ethoxy-2-methyl-N-(4-phenylbutyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula: C23H29N3O3
- CAS Number: 919108-47-7
- Molecular Weight: 401.50 g/mol
Synthesis
The synthesis of 2H-Indazole derivatives typically involves multi-step processes that can include cyclization reactions and modifications of the indazole core. The compound can be synthesized through various methods, including:
- One-pot reactions : Utilizing ultrasound-assisted techniques for efficient synthesis.
- Parallel solution-phase methods : Allowing for the creation of libraries of related compounds for SAR studies .
Antiproliferative Activity
Recent studies have demonstrated that indazole derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds containing the indazole scaffold have shown IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFR) and other kinases:
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound A | FGFR1 | <4.1 |
| Compound B | FGFR2 | 2.0 ± 0.8 |
| Compound C | KG1 Cell Line | 25.3 ± 4.6 |
| Compound D | SNU16 Cell Line | 77.4 ± 6.2 |
These results indicate that modifications to the indazole structure can significantly enhance biological activity .
Antiprotozoal Activity
In addition to anticancer properties, 2H-indazole derivatives have been evaluated for their antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship studies revealed that certain substitutions on the indazole ring enhance potency:
| Substitution | Pathogen | IC50 (µM) |
|---|---|---|
| Methoxycarbonyl at position 2 | E. histolytica | 0.740 |
| Phenyl substitution at position 2 | G. intestinalis | >9-fold increase in activity |
The presence of electron-withdrawing groups has been identified as a critical factor for enhancing antiprotozoal activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific modifications to the indazole core can lead to improved biological activities:
- Substituents on the phenyl ring : Variations in substituents influence both the selectivity and potency against different targets.
- Alkyl chain length and branching : The nature of the alkyl substituents plays a crucial role in determining solubility and membrane permeability, affecting overall bioactivity.
Case Studies
Several case studies highlight the efficacy of indazole derivatives in preclinical settings:
- Study on FGFR Inhibition : A derivative with a specific methoxy group showed remarkable selectivity towards FGFR1 with an IC50 of 30.2 ± 1.9 nM, indicating potential for targeted cancer therapies.
- Antiparasitic Efficacy : A series of indazole compounds were tested against T. vaginalis, demonstrating significant inhibition compared to standard treatments, suggesting a promising avenue for developing new antiparasitic agents.
Q & A
Q. What safety protocols are mandatory for handling reactive intermediates in its synthesis?
- Methodological Answer :
- Hazard assessment : Review SDS of intermediates (e.g., boronic acids, chlorinated solvents) for flammability/toxicity.
- Engineering controls : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S).
- Training : Complete lab safety exams (100% score) on protocols for spill containment and emergency response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
